![molecular formula C11H16N4OS B6519846 N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclohexanecarboxamide CAS No. 933005-88-0](/img/structure/B6519846.png)
N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives are heterocyclic compounds that have been studied for their extensive therapeutic uses . They are synthesized by fusing two pharmaceutically active moieties, triazole and thiadiazine . These compounds have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives has attracted significant attention . Various synthetic approaches have been developed, often involving the reaction of triazole derivatives, thiadiazine derivatives, or thiocarbohydrazide .Molecular Structure Analysis
These compounds are bicyclic molecules consisting of four carbon atoms, four nitrogen atoms, and one sulfur atom . Based on the fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring, four isomeric structural variants may exist .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve the reaction of triazole derivatives, thiadiazine derivatives, or thiocarbohydrazide .Applications De Recherche Scientifique
- N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclohexanecarboxamide exhibits promising anticancer effects. Researchers have explored its potential as an inhibitor of specific cancer-related enzymes, making it a valuable candidate for targeted therapies .
- This compound demonstrates antimicrobial properties, making it relevant for combating bacterial and fungal infections. Its mechanism of action involves disrupting microbial cell membranes or essential metabolic pathways .
- Studies suggest that N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclohexanecarboxamide may alleviate pain and inflammation. Researchers investigate its potential as a novel analgesic agent or anti-inflammatory drug .
- The compound’s antioxidant properties contribute to cellular protection against oxidative stress. Antioxidants play a crucial role in preventing various diseases, including neurodegenerative conditions and cardiovascular disorders .
- N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclohexanecarboxamide acts as an enzyme inhibitor. It targets enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions may have therapeutic implications .
- Researchers focus on the structure–activity relationship of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines. Insights from in silico pharmacokinetic and molecular modeling studies aid in designing new target-oriented drugs for multifunctional diseases .
Anticancer Properties
Antimicrobial Activity
Analgesic and Anti-Inflammatory Effects
Antioxidant Activity
Enzyme Inhibition
Drug Design and Development
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds have been shown to interact with various targets, including PARP-1 and EGFR .
Mode of Action
Similar compounds have been found to inhibit enzymes such asPARP-1 and EGFR , which play crucial roles in DNA repair pathways and cell proliferation, respectively . The inhibition of these enzymes can lead to the induction of apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been found to affect pathways related toDNA repair and cell proliferation through the inhibition of enzymes like PARP-1 and EGFR . The inhibition of these enzymes can disrupt the normal functioning of these pathways, leading to cell death .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its distribution within the body.
Result of Action
Similar compounds have been found to induce apoptosis in cancer cells . This is achieved by upregulating pro-apoptotic genes such as P53 , Bax , caspase-3 , caspase-8 , and caspase-9 , and downregulating the anti-apoptotic gene Bcl2 .
Orientations Futures
The development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases is a promising area of research . Further studies are needed to explore the full therapeutic potential of these compounds.
Propriétés
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4OS/c16-9(8-4-2-1-3-5-8)12-10-13-14-11-15(10)6-7-17-11/h8H,1-7H2,(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZOLIJUMNAWAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C3N2CCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclohexanecarboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.